molecular formula C31H32O2P2 B1330810 (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane CAS No. 32305-98-9

(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane

Cat. No. B1330810
CAS RN: 32305-98-9
M. Wt: 498.5 g/mol
InChI Key: VCHDBLPQYJAQSQ-KYJUHHDHSA-N
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Description

The compound (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane is a chiral dioxolane derivative that is of interest due to its potential applications in organic synthesis and catalysis. While the provided papers do not directly discuss this exact compound, they do provide insights into similar dioxolane structures and their synthesis which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of dioxolane derivatives typically involves the condensation of aldehydes with glycols. In the case of the related compound discussed in the first paper, the synthesis involved crystallization in the monoclinic system and was shown to have the configuration of both C(2) and C(3) in the R form, which is similar to the configuration of the compound of interest . The second paper describes the synthesis of a 1,3-dioxolane derivative using tartaric acid as a raw material, followed by esterification and several other steps including benzaldehyde condensation, reduction, sulfonylation, and bromination . These methods could potentially be adapted for the synthesis of (4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane by incorporating the appropriate phosphine groups at the relevant steps.

Molecular Structure Analysis

The molecular structure of dioxolane derivatives is characterized by a 1,3-dioxolane ring, which is a five-membered cyclic acetal. The first paper provides crystallographic data for a related compound, indicating the presence of two hydroxyl groups on one side of the dioxolane ring and the formation of intramolecular hydrogen bonds . This information is useful for understanding the three-dimensional conformation and potential reactive sites of the compound of interest.

Chemical Reactions Analysis

Dioxolane derivatives are known to participate in various chemical reactions, particularly as intermediates in organic synthesis. The presence of functional groups such as hydroxyl or bromomethyl groups, as seen in the compounds discussed in the papers, suggests that they can undergo further transformations such as substitution reactions or serve as ligands in metal-catalyzed reactions . The bis(diphenylphosphinomethyl) groups in the compound of interest imply that it may also act as a chelating agent in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of dioxolane derivatives can vary widely depending on their substituents. The first paper reports the crystallization and density of a related compound, which can give an indication of its solid-state properties . The second paper does not provide specific physical properties but the synthesis route suggests that the compound is likely to be sensitive to moisture and may require careful handling and storage . The bis(diphenylphosphinomethyl) groups in the compound of interest would likely contribute to its overall steric bulk and could affect its solubility and reactivity.

Scientific Research Applications

Asymmetric Catalysis

One significant application of (4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane is in asymmetric catalysis. The compound has been synthesized for use in asymmetric hydrogenation processes, demonstrating its potential as a ligand in stereodifferentiating catalysis (Börner et al., 1994).

Ligand Synthesis and Reactivity

Another application is in the synthesis and study of its analogues as chiral bisphosphine ligands. These compounds have shown different reactivities and complexation behaviors, particularly in reactions with boron trihydride (BH3) and rhodium(I), as explored through 31P NMR spectroscopy (Börner et al., 1994).

Photophysical Properties

The compound has been used in the study of copper(I) complexes, where it demonstrated high emissivity and quantum yield in luminescence, highlighting its role in the development of photophysical materials. Its unique photophysical properties are attributed to the charge transfer transition involving copper and diphosphine to diimine orbitals (Nishikawa et al., 2015).

Homogeneous and Polymer-bound Catalysis

It has also been used in homogeneous asymmetric hydroformylations of styrene, utilizing PtCl2–SnCl2 complexes. This application demonstrates its effectiveness in producing high optical yields in catalysis. The study further explores the influence of factors like gas pressure, H2:CO ratio, and temperature on the catalytic performance (Pittman et al., 1982).

Chiral Derivatising Agents

Additionally, it has been used as a chiral derivatising agent for the 31P NMR assay of the enantiomeric purity of certain alkenes and allenes, highlighting its utility in stereochemical analysis (Parker & Taylor, 1988).

Crystal Structure Analysis

The compound's crystal structure has been elucidated in various inclusion compounds, providing insights into its structural properties and interactions with other molecules. These studies offer valuable information for understanding the kinetics of desolvation processes and the crystallographic characteristics of the compound (Bourne et al., 1997).

Development of Chiral Phosphite Ligands

(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane has been used to develop new chiral phosphite and amidophosphite inductors. These ligands have demonstrated high efficiency in palladium-catalyzed enantioselective alkylations, achieving enantiomeric excess values up to 98% (Gavrilov et al., 2017).

Synthesis and Structural Analysis

Its synthesis and structural characterization have been explored in various studies. These investigations provide insights into its molecular configuration and potential applications in organic synthesis and catalysis (Hodgson et al., 1987).

Chiral Diphosphine–Rhodium Complexes

The compound has been studied in the context of chiral diphosphine–rhodium complexes, where its flexibility and structural properties influence the enantioselectivity and efficiency of catalytic processes (Glaser et al., 1980).

Transformations in Organic Chemistry

Studies have also focused on the transformations of (4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane and its derivatives, exploring their chemical behavior and potential applications in the synthesis of various organic compounds (Shainyan et al., 2001).

Safety And Hazards

The safety data sheet for this compound indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled under inert gas and contact with air should be avoided . In case of contact with eyes or skin, rinse cautiously with water for several minutes . If symptoms persist, seek medical attention .

Future Directions

The chiral diphosphine DIOP is an important bidentate ligand for transition metal complexes that can be used for asymmetric catalytic reactions . Therefore, future research could focus on exploring its potential in various asymmetric reactions and its interaction with different metal complexes.

properties

IUPAC Name

[(4R,5R)-5-(diphenylphosphanylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32O2P2/c1-31(2)32-29(23-34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)30(33-31)24-35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22,29-30H,23-24H2,1-2H3/t29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHDBLPQYJAQSQ-KYJUHHDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(C(O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32O2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90954109
Record name (-)-DIOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R,5R)-(-)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane

CAS RN

32305-98-9
Record name (-)-DIOP
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32305-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032305989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-DIOP
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90954109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-2,2-dimethyl-4,5-((diphenylphosphino)dimethyl)dioxolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.334
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Record name 4,5-BIS(DIPHENYLPHOSPHINOMETHYL)-2,2-DIMETHYL-1,3-DIOXOLANE, (R,R)-
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ESK57W53CI
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
M Nishikawa, S Sawamura, A Haraguchi… - Dalton …, 2015 - pubs.rsc.org
A highly emissive copper(I) complex bearing (4R,5R)-(−)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (diop) and 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (dmpp…
Number of citations: 52 pubs.rsc.org
P Bergamini, E Costa, C Ganter, AG Orpen… - Journal of the Chemical …, 1999 - elibrary.ru
The reaction of trimethylsilyldiazomethane with complexes of the type [PtX(CH3)(diphosphine)] (X = Cl, Br, I). Some observations on β-hydrogen migrations in PtCHRCH<…
Number of citations: 11 elibrary.ru
A GuyáOrpen - Journal of the Chemical Society, Dalton Transactions, 1994 - pubs.rsc.org
Trimethylsilyldiazomethane reacted with [PtX2L2][X = Cl, Br or I; L2= cycloocta-1,5-diene (cod) or Ph2P(CH2)nPPh2 where n= 1–4] to give the corresponding [PtX(CHXSiMe3)L2] as a …
Number of citations: 4 pubs.rsc.org
A áGuy Orpen, PG Pringle - Journal of the Chemical Society, Dalton …, 1999 - pubs.rsc.org
Treatment of [PtX(CH3)(diphos)] 1 {X = Cl, Br, I; diphos = (4R,5R)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane (diop), (2S,4S)-2,4-bis(diphenylphosphino)pentane (…
Number of citations: 0 pubs.rsc.org
RG Gasanov, MV Tsikalova, EV Martynova… - Russian Chemical …, 2007 - Springer
The addition of · P(O)(OPr i ) 2 (R 1 ), · CMe 3 (R 2 ), and · CCl 3 (R 3 ) radicals to metallofullerenes (η 2 -C 60 )IrH(CO)(CNBu t ) 2 (o-HCB 10 H 9 CCH 2 PPh 2 -B,P) (1), (η 2 -C 60 )IrH(…
Number of citations: 4 link.springer.com
Y Brusentsev, P Eklund - Catalysis Today, 2015 - Elsevier
Highly efficient methods for synthetic modifications of the natural lignan hydroxymatairesinol into chiral diphosphines similar to DIOP were developed. Catalytic activity and induction of …
Number of citations: 7 www.sciencedirect.com
H Takeda, A Kobayashi, K Tsuge - Coordination Chemistry Reviews, 2022 - Elsevier
In the past two decades, emissive Cu(I) complexes have been synthesized with various ligands, revealing their interesting and useful photophysical properties such as high …
Number of citations: 13 www.sciencedirect.com
A Behr, P Neubert - ChemCatChem, 2014 - Wiley Online Library
Today’s industrial chemistry heavily relies on petrochemical feedstocks, and most of the starting compounds are available from the convenient steam cracking of hydrocarbons. In …
M Beller, M Eckert, F Vollmüller - Journal of Molecular Catalysis A …, 1998 - Elsevier
For the first time, a detailed investigation of the newly developed palladium (Pd)-catalyzed amidocarbonylation for the synthesis of various N-acyl amino acids is described. A screening …
Number of citations: 17 www.sciencedirect.com
M Bandini, A Eichholzer - Angewandte Chemie, 2009 - Wiley Online Library
The use of π-activated alcohols [1] in catalytic Friedel–Crafts alkylation (FCA) reactions has become a well-known and eco-sustainable reality.[2] A large number of Lewis and Brønsted–…
Number of citations: 238 onlinelibrary.wiley.com

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